5-Methylthiomorpholine-3-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methylthiomorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJVMZBOFRPMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride typically involves the reaction of thiomorpholine with methylating agents and carboxylating agents under controlled conditions. One common method includes the methylation of thiomorpholine followed by carboxylation to introduce the carboxylic acid group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as precise temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
5-Methylthiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
5-Methylthiomorpholine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its thiomorpholine core (sulfur-containing ring), methyl group , and carboxylic acid functionality. Below is a comparative analysis with structurally related hydrochlorides:
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-Methylthiomorpholine-3-carboxylic acid hydrochloride | C₆H₁₂ClNO₂S | 197.68 | Thiomorpholine ring, methyl group (C5), carboxylic acid (C3), hydrochloride salt |
| Thiomorpholine-3-carboxylic acid hydrochloride | C₅H₁₀ClNO₂S | 183.66 | Thiomorpholine ring, carboxylic acid (C3), hydrochloride salt (lacks methyl group) |
| Methyl 3-methylmorpholine-3-carboxylate hydrochloride | C₇H₁₄ClNO₃ | 195.64 | Morpholine ring (oxygen instead of sulfur), methyl ester (C3), methyl group (C3) |
| Benzydamine hydrochloride (pharmaceutical example) | C₁₉H₂₃ClN₂O | 345.85 | Aryl-substituted amine, benzyl group, hydrochloride salt |
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances water solubility compared to free bases. The sulfur atom in thiomorpholine derivatives may reduce polarity slightly compared to oxygen-containing morpholine analogs (e.g., Methyl 3-methylmorpholine-3-carboxylate hydrochloride) .
- Stability : Hydrochloride salts generally exhibit improved stability under acidic conditions (e.g., Nicardipine hydrochloride retains integrity at pH 1.2–4.5 ). However, the methyl and thioether groups in 5-methylthiomorpholine may influence oxidative stability.

Table 2: Hazard Profile Comparison
| Compound Name | Hazard Statements (GHS) | Key Risks |
|---|---|---|
| This compound | H315, H319, H335 | Skin/eye irritation, respiratory irritation |
| Thiomorpholine-3-carboxylic acid hydrochloride | H315, H319, H335 | Similar to above |
| Methyl 3-methylmorpholine-3-carboxylate hydrochloride | No known hazards | Minimal risks reported |
| Memantine hydrochloride (pharmaceutical) | H302, H315 | Acute toxicity, skin irritation |
Key Research Findings
- Hazard Considerations : Thiomorpholine derivatives exhibit higher irritation risks than morpholine-based compounds, likely due to sulfur’s reactivity .
- Synthetic Utility : The carboxylic acid group enables conjugation with amines or alcohols, making it a versatile intermediate in medicinal chemistry .
Biological Activity
5-Methylthiomorpholine-3-carboxylic acid hydrochloride (5-MTCA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
5-MTCA is characterized by the presence of a methylthio group attached to a morpholine ring, which contributes to its biological properties. The compound can be represented as follows:
Antimicrobial Activity
Research has indicated that 5-MTCA exhibits significant antimicrobial activity against various pathogens. In particular, studies have focused on its effects against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial efficacy of 5-MTCA was evaluated using MIC and MBC assays. The results are summarized in Table 1.
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 0.25 | 0.5 |
| Bacillus cereus | 0.75 | 1.5 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
These results demonstrate that 5-MTCA is particularly effective against E. coli, with the lowest MIC and MBC values observed.
The mechanism by which 5-MTCA exerts its antimicrobial effects appears to involve disruption of bacterial cell wall integrity. Observations from microscopy studies revealed that treatment with the compound led to significant morphological changes in bacterial cells, including cell lysis and membrane damage.
Anticancer Activity
In addition to its antimicrobial properties, 5-MTCA has shown promise in anticancer applications. Various studies have investigated its effects on cancer cell lines, particularly focusing on its cytotoxicity against human cancer cells.
Cytotoxicity Assays
The cytotoxic effects of 5-MTCA were assessed using the A549 lung cancer cell line. The findings are presented in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
At a concentration of 100 µM, the viability of A549 cells decreased significantly to only 10%, indicating potent cytotoxicity.
Mechanism of Anticancer Activity
The anticancer mechanism of action for 5-MTCA may involve apoptosis induction and inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, suggesting that it triggers programmed cell death in cancer cells.
Case Study: Efficacy Against Drug-Resistant Bacteria
A recent study evaluated the efficacy of 5-MTCA against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC value lower than those observed for conventional antibiotics such as vancomycin.
Case Study: Combination Therapy in Cancer Treatment
Another investigation explored the use of 5-MTCA in combination with standard chemotherapeutic agents in treating lung cancer models. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, indicating potential for synergistic effects when used alongside existing treatments.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-methylthiomorpholine-3-carboxylic acid hydrochloride using Design of Experiments (DoE)?
- Methodology : Apply statistical DoE frameworks (e.g., factorial or response surface designs) to systematically evaluate variables like temperature, solvent polarity, and reaction time. For example, fractional factorial designs reduce experimental runs while identifying critical parameters .
- Key Metrics : Monitor reaction yield, purity (via HPLC ≥95% as a benchmark ), and byproduct formation. Use regression models to predict optimal conditions.
Q. What purification strategies are recommended for isolating this compound from complex mixtures?
- Stepwise Approach :
Liquid-Liquid Extraction : Separate acidic/basic impurities using pH-dependent partitioning .
Column Chromatography : Use silica gel with gradients of polar solvents (e.g., methanol/dichloromethane) .
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Use nitrile gloves, lab coats, and N95 respirators for dust control .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Strategy : Combine quantum chemical calculations (e.g., DFT) with reaction path searches to predict intermediates and transition states. ICReDD’s integrated computational-experimental workflow reduces trial-and-error cycles by 40–60% .
- Tools : Software like Gaussian or ORCA for energy profiling; machine learning (ML) for condition optimization .
Q. What analytical techniques resolve contradictions in spectroscopic data for structural elucidation?
- Multi-Modal Analysis :
- NMR : Compare , , and 2D-COSY spectra to confirm stereochemistry and hydrogen bonding .
- Mass Spectrometry : High-resolution ESI-MS to distinguish isobaric impurities (e.g., chloride adducts vs. sodium adducts) .
- Case Study : Discrepancies in carbonyl stretching (IR) may arise from polymorphism—use X-ray crystallography for definitive confirmation .
Q. How to develop stability-indicating HPLC methods for this compound under stress conditions?
- Stress Testing : Expose the compound to heat (80°C), humidity (75% RH), and UV light to simulate degradation.
- Method Development :
Column : C18 (4.6 × 150 mm, 3.5 µm).
Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid gradient (5–95% over 20 min).
Detection : PDA at 210 nm for carboxylic acid detection .
- Validation : Assess specificity, linearity (R² >0.999), and LOQ (<0.1% impurities) .
Q. What mechanistic insights can be gained from studying the hydrochloride salt’s role in reaction kinetics?
- Experimental Design : Compare reaction rates of freebase vs. hydrochloride salt in nucleophilic substitutions.
- Findings : The hydrochloride may act as a proton donor, accelerating SN2 mechanisms by stabilizing transition states .
- Tools : Kinetic isotope effects (KIEs) and Hammett plots to elucidate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

